Flusilazol

Descripción general

Descripción

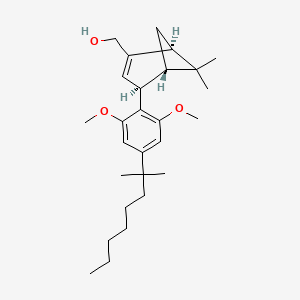

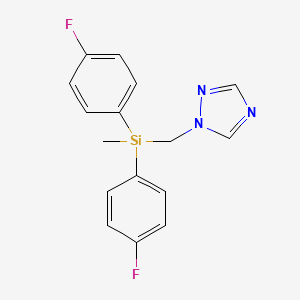

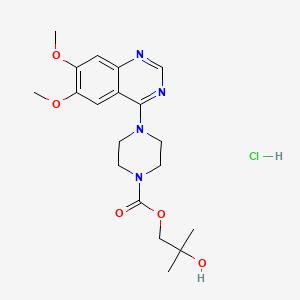

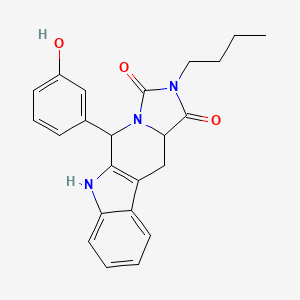

Flusilazole es un fungicida organosilícico que fue inventado por DuPont. Se utiliza principalmente para controlar las infecciones fúngicas en una variedad de cultivos de frutas y hortalizas. El compuesto es conocido por su amplia eficacia y es moderadamente tóxico para los animales . Su nombre químico es 1-[[bis(4-fluorofenil)(metil)silil]metil]-1H-1,2,4-triazol .

Aplicaciones Científicas De Investigación

Flusilazole tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Flusilazole funciona como un inhibidor de la desmetilación de esteroles. Inhibe la enzima lanosterol 14-α-demetilaza, que es crucial para la biosíntesis del ergosterol, un componente esencial de las membranas celulares de los hongos . Al interrumpir la síntesis de ergosterol, flusilazole inhibe eficazmente el crecimiento y la proliferación de los hongos .

Compuestos similares:

Tebuconazol: Otro fungicida triazol que inhibe la desmetilación de esteroles.

Propiconazol: Modo de acción similar pero difiere en su estructura química y espectro de actividad.

Miclobutanil: También es un fungicida triazol con un mecanismo de acción similar.

Singularidad de Flusilazole: Flusilazole es único debido a su estructura organosilícica, que confiere propiedades fisicoquímicas específicas que mejoran su eficacia y estabilidad en comparación con otros fungicidas triazol .

Al comprender los aspectos detallados de flusilazole, los investigadores y los profesionales de la industria pueden utilizar mejor este compuesto en diversas aplicaciones, asegurando su uso eficaz y seguro.

Análisis Bioquímico

Biochemical Properties

Flusilazole plays a significant role in biochemical reactions by inhibiting specific enzymes involved in fungal cell membrane synthesis. It primarily targets the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, Flusilazole disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately the death of the fungal cells .

Cellular Effects

Flusilazole has been shown to affect various types of cells and cellular processes. In mammalian cells, it exhibits endocrine-disrupting properties by antagonizing androgen receptors and disrupting steroid biosynthesis . This can lead to altered hormone levels and reproductive issues. Additionally, Flusilazole has been observed to induce cytotoxic effects in zebrafish liver cells, affecting cell viability and causing dose-dependent loss of cell function .

Molecular Mechanism

At the molecular level, Flusilazole exerts its effects by binding to the active site of sterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the fungal cell membrane synthesis, leading to increased membrane permeability and cell death. Flusilazole also affects gene expression related to steroid biosynthesis and fatty acid metabolism, further contributing to its antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flusilazole have been observed to change over time. Studies using zebrafish embryotoxicity tests have shown that Flusilazole exposure leads to concentration-dependent regulation of various biological processes, including retinol metabolism, transcription, and steroid biosynthesis . These effects are more pronounced at higher concentrations and longer exposure times, indicating the compound’s stability and potential for long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of Flusilazole vary with different dosages in animal models. At low doses, it may not exhibit significant adverse effects, but at higher doses, it can cause developmental toxicity and endocrine disruption . For example, in rats, Flusilazole exposure has been shown to alter fetal hormone levels and affect reproductive parameters . The threshold for these effects is dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

Flusilazole is metabolized in the liver, where it undergoes extensive biotransformation. The primary metabolic pathways involve the conversion of Flusilazole to various metabolites, including [Bis(4-fluorophenyl)methyl]silano and 1H-1,2,4-triazole . These metabolites are then excreted in the urine and feces. The metabolism of Flusilazole is sex-dependent, with differences in the amount of material excreted in feces compared to urine between males and females .

Transport and Distribution

Flusilazole is absorbed and distributed within cells and tissues following oral administration. It is primarily transported in the bloodstream and accumulates in the liver, gastrointestinal tract, and carcass . The compound is also distributed to other tissues, but at lower concentrations. The transport and distribution of Flusilazole are influenced by its chemical properties, including its solubility and affinity for specific tissues .

Subcellular Localization

The subcellular localization of Flusilazole is primarily within the endoplasmic reticulum, where it interacts with sterol 14α-demethylase . This localization is crucial for its inhibitory action on the enzyme and subsequent disruption of ergosterol biosynthesis. Additionally, Flusilazole may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Flusilazole se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de 1H-1,2,4-triazol con bis(4-fluorofenil)metilclorosilano en presencia de una base. La reacción generalmente ocurre en condiciones anhidras para evitar la hidrólisis del clorosilano .

Métodos de producción industrial: En entornos industriales, la producción de flusilazole implica el uso de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas en tándem de cromatografía de gases (GC-MS/MS) para el control de calidad y para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Flusilazole experimenta varias reacciones químicas, incluyendo oxidación y sustitución. Reacciona con radicales sulfato e hidroxilo, lo que lleva a la ruptura entre el silicio y el anillo de triazol .

Reactivos y condiciones comunes:

Oxidación: Implica el uso de radicales sulfato e hidroxilo.

Sustitución: Generalmente implica el uso de nucleófilos que pueden atacar el átomo de silicio.

Principales productos formados: Los principales productos de degradación del flusilazole incluyen bis(4-fluorofenil)-hidroxi-metilsilano y ácido silícico .

Comparación Con Compuestos Similares

Tebuconazole: Another triazole fungicide that inhibits sterol demethylation.

Propiconazole: Similar mode of action but differs in its chemical structure and spectrum of activity.

Myclobutanil: Also a triazole fungicide with a similar mechanism of action.

Uniqueness of Flusilazole: Flusilazole is unique due to its organosilicon structure, which imparts specific physicochemical properties that enhance its efficacy and stability compared to other triazole fungicides .

By understanding the detailed aspects of flusilazole, researchers and industry professionals can better utilize this compound in various applications, ensuring its effective and safe use.

Propiedades

IUPAC Name |

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUGOMFVDPBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024235 | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85509-19-9 | |

| Record name | Flusilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85509-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusilazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085509199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3WG2VVD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)

![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)